molecular formula C7H15N B2553910 3-Ethyl-3-methylpyrrolidine CAS No. 34971-67-0

3-Ethyl-3-methylpyrrolidine

Cat. No.: B2553910
CAS No.: 34971-67-0
M. Wt: 113.204
InChI Key: DWEXCXIEVRCDTE-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpyrrolidine (C₇H₁₅N) is a bicyclic amine featuring a pyrrolidine backbone substituted with ethyl and methyl groups at the 3-position. Its molecular structure (SMILES: CCC1(CCNC1)C) confers unique steric and electronic properties, making it relevant in pharmaceutical and materials chemistry. Key characteristics include:

  • Molecular weight: 113.2 g/mol (C₇H₁₅N).
  • Collision cross-section (CCS): Predicted CCS values range from 126.1 Ų ([M+H]⁺) to 136.4 Ų ([M+NH₄]⁺), indicating moderate molecular compactness .

Properties

IUPAC Name

3-ethyl-3-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-7(2)4-5-8-6-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEXCXIEVRCDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34971-67-0
Record name 3-ethyl-3-methylpyrrolidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with ethylmagnesium bromide followed by cyclization can yield this compound. Another method involves the use of 1,3-dipolar cycloaddition reactions between a nitrone and an olefin .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iridium or rhodium complexes are often employed to facilitate the cyclization process. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Activity
One of the most significant applications of 3-Ethyl-3-methylpyrrolidine derivatives is their use as anticonvulsant agents. Research has shown that these compounds can effectively inhibit seizures, making them valuable in treating epilepsy. A study synthesized a series of new amides derived from 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids, demonstrating promising anticonvulsant activity in animal models .

Intermediate for Drug Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antidiabetic agents like Glimepiride. This compound is critical in the production of drugs targeting diabetes management, showcasing its relevance in therapeutic applications .

Acetylcholinesterase Inhibitors
Recent studies have identified this compound derivatives as potential acetylcholinesterase inhibitors. These compounds are being investigated for their ability to enhance cognitive function and treat neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

Pesticide Development
Research indicates that derivatives of this compound may exhibit antimicrobial properties, which can be harnessed in developing new pesticides. The ability to inhibit specific pathogens can enhance crop protection strategies, contributing to sustainable agricultural practices.

Chemical Synthesis

Catalysis
In synthetic organic chemistry, this compound is utilized as a catalyst for various reactions, including Michael and Aldol reactions. Its chiral nature allows for improved selectivity and efficiency in synthesizing complex organic molecules . Studies have shown that using this compound can lead to higher yields and better enantiomeric excess compared to traditional catalysts like L-Proline.

Data Tables

Application AreaSpecific UseSupporting Evidence
PharmaceuticalsAnticonvulsant agentsSynthesis of new amides with anticonvulsant activity
Intermediate for Glimepiride synthesisUsed in antidiabetic drug production
Acetylcholinesterase inhibitorsPotential cognitive enhancers for Alzheimer's treatment
AgricultureDevelopment of antimicrobial pesticidesAntimicrobial properties observed in derivatives
Chemical SynthesisCatalysis in organic reactionsHigher yields in Michael and Aldol reactions

Case Studies

  • Anticonvulsant Efficacy Study : A study conducted on a series of newly synthesized amides derived from this compound demonstrated significant anticonvulsant effects in rodent models, indicating its potential as a therapeutic agent for epilepsy management.
  • Pesticide Development Research : Research into the antimicrobial properties of this compound derivatives led to the formulation of a novel pesticide, which showed effectiveness against common agricultural pathogens while maintaining safety profiles for non-target organisms.

Mechanism of Action

The mechanism by which 3-Ethyl-3-methylpyrrolidine exerts its effects involves interactions with various molecular targets. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, modulating biological processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-ethyl-3-methylpyrrolidine with other pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₇H₁₅N 113.2 3-ethyl, 3-methyl Bicyclic structure; CCS = 126.1 Ų
Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 3-methyl, 3-carboxylate ester Ester functional group; HCl salt
3-Ethyl-3-(3-methoxyphenyl)-1-methylpyrrolidine C₁₄H₂₁NO 219.33 3-ethyl, 3-(3-methoxyphenyl), 1-methyl Aromatic substitution; higher MW
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a) C₂₅H₃₈N₄O₃ 466.6 Pyridin-3-ylpropionyl, tert-butyl-prolyl Peptidomimetic; chiral centers

Key Observations :

  • Steric effects : this compound lacks bulky aromatic or peptide substituents, making it less sterically hindered than compounds like 3-ethyl-3-(3-methoxyphenyl)-1-methylpyrrolidine or peptidomimetic derivatives .

Yield Comparison :

  • This compound’s synthetic efficiency cannot be directly compared due to missing data, but peptidomimetic derivatives require multi-step protocols with moderate yields (51–73%) .

Physicochemical Properties

  • Collision cross-section (CCS) : this compound’s CCS (126.1–136.4 Ų) suggests a compact structure compared to larger derivatives like 13a (unreported CCS but likely >200 Ų due to higher MW) .
  • Solubility : The absence of polar groups (e.g., carboxylates or pyridinyl moieties) in this compound likely reduces water solubility relative to compounds like Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride .

Biological Activity

3-Ethyl-3-methylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C7H15NC_7H_{15}N and is characterized by a pyrrolidine ring with ethyl and methyl substituents. Its structure can be represented as follows:

Structure C7H15N\text{Structure }C_7H_{15}N

Synthesis

The synthesis of this compound typically involves the alkylation of pyrrolidine derivatives. Various methods have been explored to optimize yield and purity, including the use of different alkylating agents and solvents. The compound's derivatives have been synthesized to evaluate their biological activities further.

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. A study published in Advanced Drug Delivery Reviews evaluated several N-Mannich bases derived from this compound, demonstrating their efficacy in protecting against electrically induced seizures in animal models. The most effective compound showed an effective dose (ED50) of 30.3 mg/kg in the maximum electroshock (MES) test .

CompoundED50 (mg/kg)Test Type
1430.3MES
19VariesPTZ

Antimicrobial Activity

In addition to anticonvulsant effects, some studies have reported antimicrobial properties associated with this compound derivatives. Preliminary results indicate promising in vitro antifungal activities against various fungi, suggesting potential applications in treating fungal infections .

Cytotoxicity and Antioxidant Activity

Research has also explored the cytotoxic effects of compounds related to this compound on cancer cell lines. For instance, extracts containing this compound demonstrated significant cytotoxicity against leukemia cells, indicating its potential as a chemotherapeutic agent . The antioxidant activities were assessed using assays such as DPPH and ABTS, revealing that certain derivatives can effectively scavenge free radicals, thereby contributing to their therapeutic potential.

Case Studies

Case Study 1: Anticonvulsant Activity

In a controlled study involving rats, several derivatives of this compound were tested for their anticonvulsant effects using both MES and PTZ models. The results indicated that specific derivatives not only provided protection against seizures but also exhibited minimal acute neurological toxicity, making them suitable candidates for further development in epilepsy treatment .

Case Study 2: Antimicrobial Evaluation

A series of synthesized compounds based on this compound were evaluated for their antimicrobial properties against clinical isolates of fungi. The study found that certain derivatives exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) lower than standard antifungal agents, suggesting their potential as alternative treatments .

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